molecular formula C12H12INO3 B13003350 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one

3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one

Cat. No.: B13003350
M. Wt: 345.13 g/mol
InChI Key: IDMFXWXYYCEVEZ-UHFFFAOYSA-N
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Description

3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one typically involves the iodination of a quinoline precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include batch or continuous flow processes, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the iodine substituent, leading to deiodination.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom could yield a variety of substituted quinoline derivatives.

Scientific Research Applications

3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline core.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methoxy substituents may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H12INO3

Molecular Weight

345.13 g/mol

IUPAC Name

3-iodo-5,8-dimethoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12INO3/c1-6-10(13)12(15)9-7(16-2)4-5-8(17-3)11(9)14-6/h4-5H,1-3H3,(H,14,15)

InChI Key

IDMFXWXYYCEVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)I

Origin of Product

United States

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